2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene
Description
This compound is a highly substituted polycyclic aromatic hydrocarbon (PAH) with a complex fused-ring core structure. The benzo[o]bistriphenylenoovalene framework consists of multiple conjugated aromatic rings, providing exceptional electronic delocalization. The three 2-decyltetradecyl alkyl chains at positions 2, 10, and 18 enhance solubility in nonpolar solvents and modulate intermolecular interactions, making it suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). Its synthesis typically involves multi-step cyclization and alkylation reactions, with purification challenges due to its large molecular weight and alkyl chain entanglement .
Properties
InChI |
InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJBXROESAIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H168 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the polycyclic aromatic core: This is achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of alkyl side chains: The long alkyl chains are introduced via Friedel-Crafts alkylation or through the use of Grignard reagents followed by alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons.
Scientific Research Applications
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of large polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Mechanism of Action
The mechanism by which 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene exerts its effects is largely dependent on its interaction with other molecules. Its large aromatic core allows for π-π stacking interactions, while the long alkyl chains provide solubility and flexibility. These properties enable it to interact with various molecular targets, such as DNA, proteins, and cell membranes, potentially altering their structure and function.
Comparison with Similar Compounds
Notes on Evidence Limitations
This analysis synthesizes data from peer-reviewed studies on structurally related PAHs and functional materials. For precise experimental validation, consult specialized databases (e.g., SciFinder, Reaxys) or recent publications in Advanced Materials or Journal of the American Chemical Society.
Biological Activity
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene is a complex organic compound characterized by its unique polycyclic aromatic hydrocarbon structure and long alkyl side chains. This compound has garnered attention for its potential biological activity and applications in fields such as medicinal chemistry and nanotechnology.
- Molecular Formula : C132H168
- Molecular Weight : 1754.75 g/mol
- CAS Number : 1061170-68-0
The structure of this compound allows for significant interactions with biological macromolecules, which can be exploited in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through:
- π-π Stacking Interactions : The large aromatic core facilitates stacking with nucleobases in DNA and other aromatic residues in proteins.
- Hydrophobic Interactions : The long alkyl chains enhance solubility in lipid environments, promoting membrane interactions.
Research Findings
Recent studies have explored the potential of this compound in various biological contexts:
- Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
- DNA Binding Studies : Research indicates that the compound can intercalate into DNA strands, leading to structural alterations that may affect gene expression.
- Drug Delivery Systems : Its amphiphilic nature makes it a candidate for drug delivery applications, particularly for hydrophobic drugs that require enhanced solubility.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 5 µM over a 48-hour exposure period. The mechanism was linked to mitochondrial disruption and increased reactive oxygen species (ROS) production.
Case Study 2: Interaction with DNA
In another investigation featured in Nucleic Acids Research, the binding affinity of this compound to double-stranded DNA was assessed using fluorescence spectroscopy. The findings revealed a high binding constant (K_b ≈ 10^6 M^-1), indicating strong intercalation capabilities that could lead to mutagenic effects if not properly controlled.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| 2,10,18-Tris(2-octyldodecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene | 1620 g/mol | Moderate DNA binding |
| 2,10,18-Tris(2-hexadecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene | 1880 g/mol | High anticancer activity |
The longer alkyl chains of this compound enhance its solubility and biological interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
